Trisacetat

Übersicht

Beschreibung

Synthesis Analysis

Tris(hydroxymethyl)aminomethane (THAM) is an excellent catalyst for the preparation of colloidal silica nanospheres, indicating its potential in nanotechnology applications. This compound acts as both a catalyst and a carbon source for creating ordered mesoporous carbon, demonstrating its versatility in material synthesis (Choi & Kuroda, 2011).

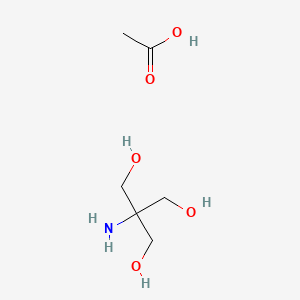

Molecular Structure Analysis

The molecular structure of Tris(hydroxymethyl)aminomethane has been studied extensively. For instance, the Tris salt of the active pharmaceutical ingredient (API) ramipril was synthesized and characterized, showcasing the compound's ability to form stable crystalline structures with specific space groups. This highlights its application in pharmaceutical formulations for enhanced stability (Bhattacharya et al., 2012).

Chemical Reactions and Properties

Tris(hydroxymethyl)aminomethane has been identified as an efficient organobase catalyst for the synthesis of β-phosphonomalonates, demonstrating its reactivity and utility in organic synthesis. Its properties as a recyclable catalyst under solvent-free conditions further highlight its environmental and economic benefits (Kalla & Kim, 2017).

Physical Properties Analysis

Tris(hydroxymethyl)aminomethane's crystalline structure has been elucidated, showing its orthorhombic system and specific molecular dimensions. This detailed understanding of its physical structure underpins its use as a buffer and a component in crystallography studies (Rudman et al., 1978).

Chemical Properties Analysis

The chemical behavior of Tris(hydroxymethyl)aminomethane, especially in terms of its buffering capabilities and reaction with acids, has been a subject of research. Studies on its acid association quotients in aqueous NaCl media up to 200°C have provided insights into its robustness as a buffer across a wide range of temperatures and ionic strengths, emphasizing its versatility in laboratory and industrial applications (Palmer & Wesolowski, 1987).

Wissenschaftliche Forschungsanwendungen

Proteingel-Elektrophorese

Trisacetat ist ein wichtiger Bestandteil von NuPAGE Tris-Acetat-Gelen, die für die Trennung und Übertragung von Proteinen mit hohem Molekulargewicht (HMW) konzipiert sind. Diese Gele halten einen neutralen pH-Wert aufrecht und bieten eine höhere Auflösung als andere Geltypen, was sie ideal für die Analyse von Proteinen im Bereich von 30 bis 500 kDa macht .

Schätzung des Molekulargewichts

In SDS-PAGE-Anwendungen werden this compound-Gele verwendet, um komplexe Proteinmischungen nach der Größe zu trennen. Dies ermöglicht es Forschern, das Molekulargewicht von Probenproteinen zu schätzen, was entscheidend für das Verständnis der Proteinstruktur und -funktion ist .

Native PAGE

This compound-Gele können ohne SDS im Laufpuffer verwendet werden, sodass Proteine unter nicht-denaturierenden Bedingungen laufen. Dies ist wichtig für die Untersuchung von Proteinen in ihrer nativen Konformation und Aktivität, liefert aber keine genauen Informationen über das Molekulargewicht .

Proteinkristallwachstum

Tris-Basen, einschließlich this compound, werden häufig für das Proteinkristallwachstum unter verschiedenen Säure-Basen-Bedingungen verwendet. Die stabile pH-Umgebung, die durch Tris-Basen ermöglicht wird, ist für eine erfolgreiche Proteinkristallisation unerlässlich .

Analyse der Reinheit von Oligonukleotiden

Im Bereich der Nukleinsäureforschung werden this compound-Gele für die Reinheitsanalyse von Oligonukleotiden eingesetzt. Diese Anwendung ist entscheidend für die Sicherstellung der Qualität synthetisierter DNA- oder RNA-Sequenzen, die in verschiedenen genetischen Studien verwendet werden .

RNase-Schutzassays

This compound spielt eine Rolle in RNase-Schutzassays, die verwendet werden, um RNA-Strukturen abzubilden, die RNA-Verarbeitung zu untersuchen und die Transkriptionslevel zu messen. Die Stabilität, die durch this compound bereitgestellt wird, ist entscheidend für genaue Ergebnisse in diesen Assays .

Northern Blotting

Für die Analyse von RNA werden this compound-Gele in Northern-Blotting-Techniken verwendet. Diese Methode ermöglicht den Nachweis und die Quantifizierung spezifischer RNA-Moleküle in einer komplexen Mischung .

Protease-Nachweis

In Zymogram-Gelen, die Substrate wie Gelatine oder Casein enthalten, wird this compound zum Nachweis proteolytischer Aktivität verwendet. Nach der Elektrophorese können Proteasen in der Probe als klare Banden vor einem gefärbten Hintergrund sichtbar gemacht werden .

Wirkmechanismus

Target of Action

Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .

Mode of Action

Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .

Biochemical Pathways

The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .

Pharmacokinetics

It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .

Result of Action

The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .

Action Environment

The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .

Safety and Hazards

Tris(hydroxymethyl)aminomethane acetate should be handled with personal protective equipment as required. Avoid conditions which create dust. Dust clouds may be explosive under certain conditions . It should not be handled, stored or opened near an open flame, sources of heat or sources of ignition .

Zukünftige Richtungen

Tris(hydroxymethyl)aminomethane acetate is commonly used in electrophoresis, protein biochemistry, and DNA sequencing applications . The future outlook of the Tris(hydroxymethyl)aminomethane Acetate market looks promising, as it is expected to grow at a CAGR of 7% during the forecasted period . This growth can be attributed to several factors .

Eigenschaften

IUPAC Name |

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEPQKCYPFFYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Tris(hydroxymethyl)aminomethane acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6850-28-8 | |

| Record name | Tris-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETAMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

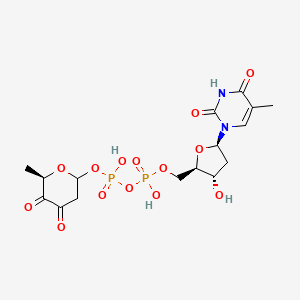

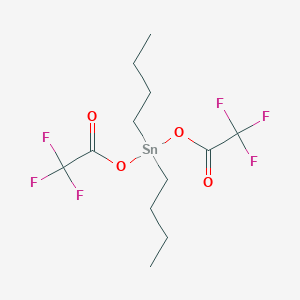

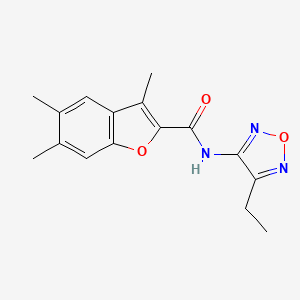

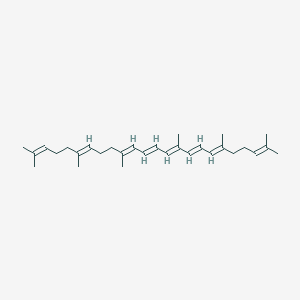

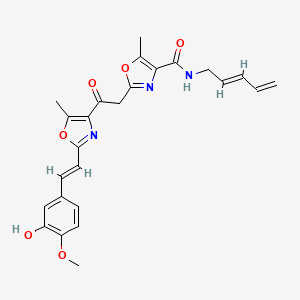

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)

![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)